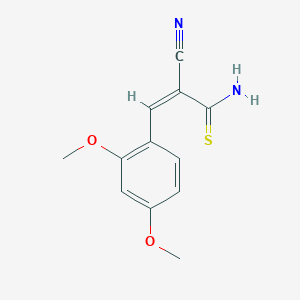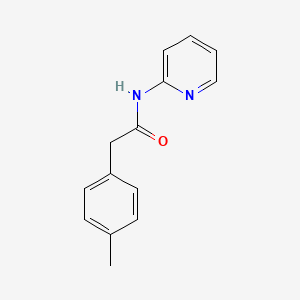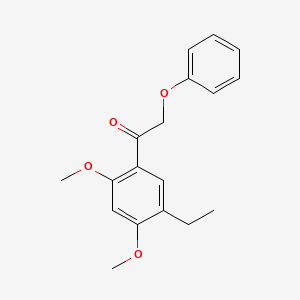![molecular formula C16H11Cl2NO B5860815 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B5860815.png)
5-chloro-8-[(4-chlorobenzyl)oxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-8-[(4-chlorobenzyl)oxy]quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in the cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to inhibit the replication of certain viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
5-chloro-8-[(4-chlorobenzyl)oxy]quinoline has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides and proteins. Moreover, it has been reported to cause oxidative stress and activate certain signaling pathways in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized using simple procedures and is readily available in the market. However, its limitations include its poor solubility in water and some organic solvents, which can affect its bioavailability and activity. Moreover, its mechanism of action is not fully understood, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer and viral infections. Another direction is to study its mechanism of action in more detail to identify its specific targets in cells. Moreover, it can be further modified to improve its solubility and activity in cells. Finally, it can be used as a starting material for the synthesis of new compounds with potential biological activity.
Conclusion:
In summary, 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline is a promising compound with potential applications in various scientific research fields. Its synthesis method is simple and readily available, and it has been shown to exhibit various biochemical and physiological effects. However, its mechanism of action is not fully understood, and its solubility can limit its use in certain applications. Future research directions include investigating its potential use in combination with other drugs, studying its mechanism of action, and modifying its structure to improve its activity.
Synthesemethoden
The synthesis of 5-chloro-8-[(4-chlorobenzyl)oxy]quinoline involves the reaction of 5-chloro-8-hydroxyquinoline with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction occurs under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-8-[(4-chlorobenzyl)oxy]quinoline has shown potential applications in various scientific research fields. It has been studied for its antimicrobial, antiviral, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions. Moreover, it has been used as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
5-chloro-8-[(4-chlorophenyl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-12-5-3-11(4-6-12)10-20-15-8-7-14(18)13-2-1-9-19-16(13)15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBJFTSOYOSCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-[(4-chlorobenzyl)oxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5860736.png)
![methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5860737.png)
![5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5860745.png)

![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5860751.png)
![ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5860757.png)

![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)

![9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5860809.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5860816.png)
![2-(4-nitrophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5860818.png)